molecular formula C9H7F3O4S B146315 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid CAS No. 142994-06-7

2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid

Cat. No.: B146315
CAS No.: 142994-06-7
M. Wt: 268.21 g/mol
InChI Key: OGYBDKOCZVSHQI-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a methylsulfonyl group and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethylation of a suitable precursor using reagents such as 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one under mild conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for scalability. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products: The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted benzoic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methylsulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)benzenesulfonic acid
  • 2-Trifluoromethyl benzimidazoles
  • 2-Trifluoromethyl benzoxazoles

Comparison: Compared to these similar compounds, 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid is unique due to the presence of both the methylsulfonyl and trifluoromethyl groups. This dual functionality imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its unique structure allows for specific interactions in chemical reactions and biological systems, distinguishing it from other trifluoromethylated or sulfonylated compounds .

Properties

IUPAC Name

2-methylsulfonyl-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O4S/c1-17(15,16)7-4-5(9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYBDKOCZVSHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30869925
Record name 2-Methylsulfonyl-4-trifluoromethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30869925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142994-06-7
Record name 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142994-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylsulfonyl-4-trifluoromethylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142994067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylsulfonyl-4-trifluoromethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30869925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLSULFONYL-4-TRIFLUOROMETHYLBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W8IAI1FON
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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